molecular formula C8H9ClN2O2 B11902417 2-Chloro-3-ethyl-6-methyl-5-nitropyridine

2-Chloro-3-ethyl-6-methyl-5-nitropyridine

Cat. No.: B11902417
M. Wt: 200.62 g/mol
InChI Key: WGIKJJHSOXBQQZ-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-6-methyl-5-nitropyridine is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyridine, characterized by the presence of chloro, ethyl, methyl, and nitro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethyl-6-methyl-5-nitropyridine typically involves the nitration of 2-Chloro-3-ethyl-6-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethyl-6-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-ethyl-6-methyl-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-6-methyl-5-nitropyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the pyridine ring. This can influence the compound’s reactivity in nucleophilic substitution and reduction reactions. Additionally, the chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methyl-5-nitropyridine
  • 2-Chloro-4-methyl-3-nitropyridine
  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Uniqueness

2-Chloro-3-ethyl-6-methyl-5-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-3-ethyl-6-methyl-5-nitropyridine

InChI

InChI=1S/C8H9ClN2O2/c1-3-6-4-7(11(12)13)5(2)10-8(6)9/h4H,3H2,1-2H3

InChI Key

WGIKJJHSOXBQQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1Cl)C)[N+](=O)[O-]

Origin of Product

United States

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